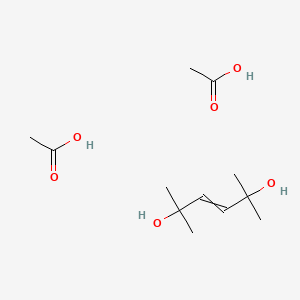
Acetic acid;2,5-dimethylhex-3-ene-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,5-dimethylhex-3-ene-2,5-diol is a chemical compound with the molecular formula C8H16O2 It is an organic compound that features both an acetic acid moiety and a diol (two hydroxyl groups) attached to a hexene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylhex-3-ene-2,5-diol can be achieved through the addition of acetone to acetylene . This reaction typically requires specific conditions to ensure the correct addition and formation of the desired product. The reaction is as follows: [ \text{CH}_3\text{COCH}_3 + \text{HC}\equiv\text{CH} \rightarrow \text{CH}_3\text{C(OH)}\text{CH}_2\text{C(OH)}\text{CH}_3 ]
Industrial Production Methods
In industrial settings, the production of 2,5-dimethylhex-3-ene-2,5-diol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled environments to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylhex-3-ene-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the hexene backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Formation of 2,5-dimethylhex-3-ene-2,5-dione or 2,5-dimethylhex-3-ene-2,5-dicarboxylic acid.
Reduction: Formation of 2,5-dimethylhexane-2,5-diol.
Substitution: Formation of 2,5-dimethylhex-3-ene-2,5-dichloride.
Applications De Recherche Scientifique
2,5-Dimethylhex-3-ene-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 2,5-dimethylhex-3-ene-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the hexene backbone can participate in various chemical reactions, altering the compound’s properties and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexene, 2,5-dimethyl-: Similar structure but lacks the hydroxyl groups.
2,5-Dimethyl-3-hexyne-2,5-diol: Similar structure but with a triple bond instead of a double bond.
Uniqueness
2,5-Dimethylhex-3-ene-2,5-diol is unique due to the presence of both hydroxyl groups and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
65149-97-5 |
|---|---|
Formule moléculaire |
C12H24O6 |
Poids moléculaire |
264.31 g/mol |
Nom IUPAC |
acetic acid;2,5-dimethylhex-3-ene-2,5-diol |
InChI |
InChI=1S/C8H16O2.2C2H4O2/c1-7(2,9)5-6-8(3,4)10;2*1-2(3)4/h5-6,9-10H,1-4H3;2*1H3,(H,3,4) |
Clé InChI |
BXSZUFFYLUJGDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(C)(C=CC(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


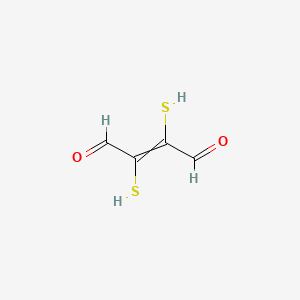

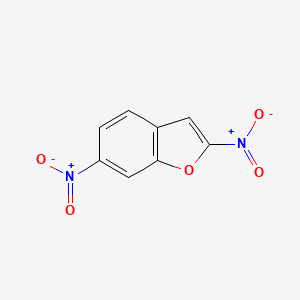
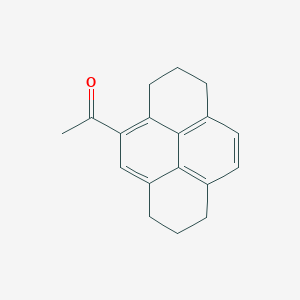

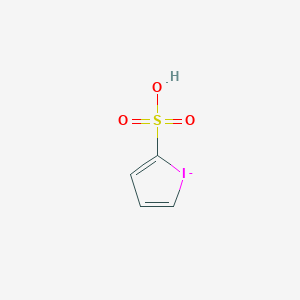
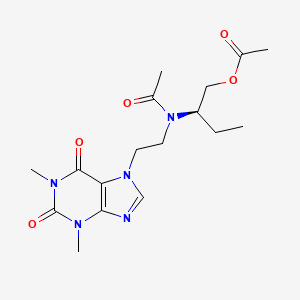
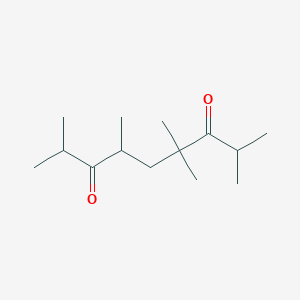
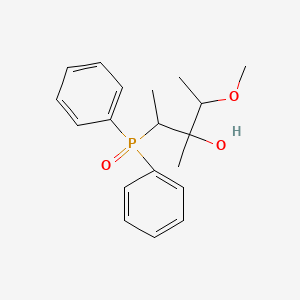
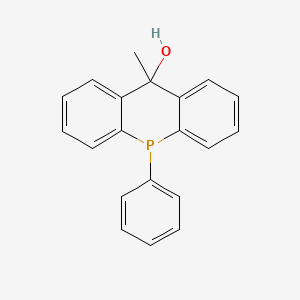

![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
